4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[methyl(quinolin-2-yl)amino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(12-8-18-9-13(12)17)14-7-6-10-4-2-3-5-11(10)15-14/h2-7,12-13,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIFKYYLIHOWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol
Retrosynthetic Analysis of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol
A logical retrosynthetic analysis of this compound suggests several primary disconnection points. The most apparent disconnection is at the C-N bond linking the quinoline (B57606) and oxolane moieties. This leads to two key synthons: a 2-substituted quinoline derivative and a 4-aminooxolan-3-ol precursor.
Key Retrosynthetic Disconnections:
| Disconnection | Precursor A | Precursor B |
| C(quinoline)-N bond | 2-Aminoquinoline (B145021) derivative | 4-Oxo-oxolan-3-ol or epoxide precursor |
| N-Methyl bond | 4-(Quinolin-2-ylamino)oxolan-3-ol | Methylating agent |
| Oxolane C-O bonds | Substituted butane-1,2,4-triol derivative | - |
Further disconnection of the 2-aminoquinoline precursor can lead to simpler starting materials through established quinoline syntheses, such as the Friedländer annulation or Combes synthesis. The 4-aminooxolan-3-ol precursor can be traced back to readily available chiral building blocks like tartaric acid or glyceraldehyde derivatives, highlighting the importance of stereocontrol from the outset.
Approaches to Quinoline Core Functionalization Relevant to the Synthesis
Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses provide reliable routes to substituted quinolines, often starting from anilines. semanticscholar.org More contemporary approaches, including transition-metal-catalyzed C-H activation and functionalization, offer direct and efficient methods for introducing substituents onto the quinoline ring. researchgate.net
For the specific introduction of an amino group at the C-2 position, several strategies are available. These include nucleophilic aromatic substitution (SNAr) on 2-haloquinolines or direct amination of quinoline N-oxides.
Examples of 2-Aminoquinoline Synthesis:
| Reaction Type | Reactants | Conditions | Reference |
| Nucleophilic Aromatic Substitution | 2-Chloroquinoline, Amine | Base, Solvent | scholaris.ca |
| Buchwald-Hartwig Amination | 2-Bromoquinoline, Amine | Palladium catalyst, Ligand, Base | General methodology |
| Direct C-H Amination | Quinoline N-oxide, Amine | Activating agent | nih.gov |
Strategies for Oxolane Ring Incorporation and Derivatization
The stereoselective synthesis of the 4-aminooxolan-3-ol moiety is a pivotal challenge. The relative and absolute stereochemistry of the hydroxyl and amino groups on the oxolane ring will significantly influence the biological activity of the final compound.
One common approach involves the use of chiral pool starting materials. For instance, derivatives of tartaric acid or sugars can be converted into suitably protected precursors for the oxolane ring. Intramolecular cyclization of a functionalized butane-1,2,4-triol derivative is a viable strategy.
Alternatively, asymmetric dihydroxylation or epoxidation of an unsaturated precursor, followed by nucleophilic ring-opening of the resulting epoxide, can provide access to the desired stereoisomers. The ring-opening of epoxides with nitrogen nucleophiles is a well-established method for the synthesis of β-amino alcohols. nih.govnih.gov
Key Strategies for Oxolane Ring Synthesis:
| Strategy | Key Intermediate | Key Transformation |
| Chiral Pool Synthesis | Protected tartaric acid or sugar derivative | Diol formation and cyclization |
| Asymmetric Synthesis | Allylic alcohol | Sharpless asymmetric epoxidation, followed by ring-opening |
| Intramolecular Cyclization | Substituted 1,2,4-butanetriol | Acid- or base-catalyzed cyclization |
Amination and Alkylation Reactions for N-Methyl(quinolin-2-yl)amino Moiety Formation
The formation of the N-methyl(quinolin-2-yl)amino moiety can be achieved through a stepwise or convergent approach. In a stepwise manner, 2-aminoquinoline can be first coupled with the oxolane precursor, followed by N-methylation. Alternatively, 2-(methylamino)quinoline can be prepared and then reacted with the oxolane component.
The coupling of 2-aminoquinoline with a suitable oxolane electrophile, such as an epoxide or a triflate, would proceed via a nucleophilic substitution reaction. The regioselectivity of the epoxide ring-opening is a critical factor to control.
N-methylation can be accomplished using standard reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Reductive amination of 2-aminoquinoline with formaldehyde (B43269) and a reducing agent is another effective method for introducing the methyl group.
Stereoselective Synthesis Considerations for this compound
Achieving the desired stereochemistry in the oxolane ring is of paramount importance. The use of stereoselective reactions is crucial. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol precursor can generate an enantioenriched epoxide. Subsequent nucleophilic attack by the 2-(methylamino)quinoline at the less hindered carbon of the epoxide would proceed with inversion of configuration, leading to a specific diastereomer of the final product.
The relative stereochemistry of the hydroxyl and amino groups can also be controlled through substrate-directed reactions or by using chiral catalysts. The choice of protecting groups for the hydroxyl and amino functionalities during the synthesis is also critical to avoid unwanted side reactions and to ensure the desired stereochemical outcome.
Advanced Synthetic Protocols for Analog Development
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules like this compound and its analogs from simple starting materials in a single synthetic operation. researchgate.net MCRs are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.govresearchgate.net
A potential MCR approach for the synthesis of the core structure could involve the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone, an activated methylene (B1212753) compound, and a precursor to the oxolane ring. For example, a Povarov-type reaction, which is a formal [4+2] cycloaddition, could be envisioned for the construction of the quinoline core, with subsequent functionalization.
The development of novel MCRs that directly incorporate the functionalized oxolane moiety would be a significant advancement in the synthesis of this class of compounds, enabling the efficient generation of libraries of analogs for structure-activity relationship studies.
Catalytic Approaches in Quinoline and Oxolane Synthesis
The construction of the quinoline and oxolane ring systems is greatly enhanced by the use of catalysts, which offer pathways to increased efficiency, selectivity, and yield. A variety of catalytic systems, from transition metals to organocatalysts, have been developed for the synthesis of these important heterocyclic scaffolds.
Quinoline Synthesis:
Catalysis is central to many classical and modern methods of quinoline synthesis. The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is one of the most versatile methods, and its efficiency has been significantly improved through various catalytic approaches. nih.gov Innovations have introduced a range of catalysts, including:
Transition Metal Catalysts: Palladium and copper complexes are widely used to facilitate cross-coupling and cyclization reactions. numberanalytics.com For instance, palladium catalysts are effective in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds that can be cyclized into quinolines. numberanalytics.com Other metals such as rhodium, cobalt, and iron have also been employed in C-H activation and oxidative annulation strategies to build the quinoline core. nih.govmdpi.com
Nanocatalysts: These materials offer high surface area and reactivity, leading to improved reaction rates and easier recovery. acs.org Nanocatalysts based on titanium, silver, gold, and nickel have been successfully applied to quinoline synthesis, often under milder conditions than traditional methods. nih.govacs.org
Ionic Liquids (ILs): Functioning as both solvents and catalysts, ionic liquids like 1,3-bis(sulfomethyl)imidazole ([bsmim]) have been used to promote Friedländer reactions under solvent-free conditions, with the added benefit of being recyclable. nih.gov
Organocatalysts: Acidic catalysts, such as p-toluenesulfonic acid (p-TSA), and superacids like trifluoromethanesulfonic acid (TFA), can efficiently catalyze the condensation and cyclization steps in quinoline synthesis. mdpi.comresearchgate.net
A summary of various catalysts used in the Friedländer synthesis highlights the diversity of approaches available.
| Catalyst Type | Specific Example | Reaction Conditions | Key Advantage | Reference |
| Ionic Liquid | [Hbim]BF₄ | Solvent-free, 100 °C | Recyclable, high yield (93%) | nih.gov |
| Task-Specific IL | SO₃H-functionalized IL | Water, 70 °C, 1h | Water-tolerant, high yields (85-98%) | nih.gov |
| Metal Catalyst | Copper(II) triflate | Solvent-free, no ligand | Forms alkyl-substituted quinolines | acs.org |
| Nanocatalyst | Titanium-based nanoparticles | Varies | High efficiency, recyclability | nih.gov |
| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Varies | Metal-free, sustainable | researchgate.net |
Oxolane (Tetrahydrofuran) Synthesis:
The synthesis of the oxolane ring, a saturated five-membered oxygen heterocycle, also benefits significantly from catalytic methods. Common strategies involve intramolecular cyclization of diols or the hydroalkoxylation of alkenes.
Palladium-Catalyzed Cyclization: Palladium catalysts can be used for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. This reaction forms both a C-C and a C-O bond in a single process. organic-chemistry.org
Platinum-Catalyzed Hydroalkoxylation: Platinum catalysts are effective for the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups. organic-chemistry.org
Iron-Catalyzed C-H Activation: An efficient and green method for synthesizing certain oxolane derivatives involves the iron-catalyzed α-C(sp3)-H activation of ethers. organic-chemistry.org
Hydrogenation-Cyclization: In a cascade approach, functionalized tetrahydrofuran (B95107) derivatives can be synthesized from biomass-derived precursors like 2,5-dimethylfuran (B142691). This involves an aldol (B89426) condensation followed by a hydrogenation-cyclization step, often catalyzed by metals like Platinum on carbon (Pt/C) in the presence of a solid acid catalyst. rsc.orgrsc.org
Application of Flow Chemistry and Green Chemistry Principles
Modern synthetic chemistry is increasingly driven by the need for more sustainable, efficient, and safer processes. Flow chemistry and the principles of green chemistry are at the forefront of this evolution, offering significant advantages for the synthesis of heterocyclic compounds like quinolines and oxolanes.
Flow Chemistry:
Performing reactions in continuous flow reactors rather than traditional batch flasks offers enhanced control over reaction parameters, improved safety, and greater scalability. numberanalytics.comchim.it
Quinoline Synthesis in Flow: The Friedländer reaction has been adapted to continuous flow systems, leading to improved efficiency and productivity. numberanalytics.com Photochemical syntheses of quinolines, which can be difficult to scale up in batch due to light penetration issues, are particularly well-suited to flow chemistry. acs.orgresearchgate.net The narrow channels of flow reactors ensure uniform irradiation, minimizing byproduct formation and improving yields. researchgate.netvapourtec.com This technology enables the safe use of hazardous intermediates and high pressures, expanding the scope of possible transformations. rsc.org
Oxolane Synthesis in Flow: Flow chemistry has been applied to the synthesis of tetrahydrofuran derivatives, for instance, through intramolecular photocyclization reactions. sci-hub.se The precise control of residence time and temperature in a flow reactor can improve selectivity and yield. Furthermore, multi-step sequences can be "telescoped" into a continuous process, avoiding the isolation and purification of intermediates and thereby reducing waste and saving time. nih.gov
Green Chemistry Principles:
Green chemistry aims to reduce the environmental impact of chemical processes. ijpsjournal.com Key principles applied to quinoline and oxolane synthesis include the use of sustainable solvents, energy-efficient methods, and waste reduction. tandfonline.comnih.gov
Green Quinoline Synthesis:
Alternative Solvents: There is a strong focus on replacing hazardous organic solvents with greener alternatives like water or ethanol. researchgate.netijpsjournal.com In some cases, reactions can be performed under solvent-free conditions. nih.gov
Energy Efficiency: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. tandfonline.comnih.gov
Atom Economy: One-pot, multi-component reactions are designed to maximize the incorporation of starting materials into the final product, minimizing waste. tandfonline.com
Renewable Feedstocks: Efforts are being made to use plant-based starting materials, such as furfural, to replace petrochemicals in quinoline synthesis. ijpsjournal.com
Green Oxolane Synthesis:
Bio-Based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself, are being used to create more sustainable synthetic processes. nih.govjddhs.com
Catalyst Recyclability: The use of heterogeneous catalysts, which are in a different phase from the reactants, simplifies catalyst separation and reuse, aligning with green chemistry principles. jddhs.com
Cascade Reactions: Designing multi-step reactions to occur in a single pot (a cascade reaction) reduces the need for intermediate purification steps, saving solvents and energy. The synthesis of functionalized tetrahydrofurans from 2,5-dimethylfuran is an example of such a strategy. rsc.org
The application of these advanced synthetic methodologies provides a robust toolbox for the construction of the quinoline and oxolane moieties, paving the way for the efficient and sustainable production of complex molecules like this compound.
Advanced Spectroscopic and Analytical Characterization of 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Spectral Analysis
¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments. For 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule.
¹H NMR: The spectrum would show signals for the aromatic protons on the quinoline (B57606) ring, typically in the downfield region (δ 7.0-8.5 ppm). The protons on the oxolane (tetrahydrofuran) ring would appear more upfield, along with the N-methyl protons, which would likely be a singlet. The hydroxyl proton on the oxolane ring would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of adjacent protons.
¹³C NMR: The spectrum would display signals for each of the 14 carbon atoms in the molecule. The carbons of the aromatic quinoline ring would resonate at lower field (typically δ 110-160 ppm). The carbons of the oxolane ring and the N-methyl group would be found at higher field. The position of each signal provides insight into the electronic environment of the carbon atom.
Predicted ¹H NMR Data (Illustrative) This table is a hypothetical representation of expected signals and is not based on experimental data.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0-7.2 | Multiplets | 6H | Quinoline-H |
| ~4.5 | Multiplet | 1H | CH-OH |
| ~4.2 | Multiplet | 1H | CH-N |
| ~4.0-3.6 | Multiplets | 4H | O-CH₂ and N-CH₂ |
| ~3.1 | Singlet | 3H | N-CH₃ |
Predicted ¹³C NMR Data (Illustrative) This table is a hypothetical representation of expected signals and is not based on experimental data.
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~160-115 | Quinoline-C |
| ~75 | C-OH |
| ~70 | O-CH₂ |
| ~65 | C-N |
| ~55 | N-CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-C-C-H connectivities within the molecule. It would be crucial for assigning the adjacent protons on both the quinoline and oxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is essential for piecing together the different fragments of the molecule, for example, connecting the N-methyl group to the oxolane ring and the amino group to the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry, such as the relative orientation of the substituents on the oxolane ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₄H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and then inducing fragmentation to produce smaller ions. The pattern of these fragment ions provides a "fingerprint" that can be used to elucidate the structure of the parent molecule. Likely fragmentation pathways for this compound would involve the cleavage of the C-N bond connecting the oxolane and quinoline moieties, as well as fragmentation of the oxolane ring itself, such as the loss of a water molecule from the alcohol group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands This table is a hypothetical representation of expected signals and is not based on experimental data.
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C and C=N stretch (quinoline ring) |
| ~1250 | C-N stretch (amine) |
These bands would provide clear evidence for the presence of the hydroxyl group, the aromatic quinoline system, the aliphatic oxolane ring, and the amine linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the quinoline ring system. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic structure. researchgate.net
The conjugated π-system of the quinoline moiety gives rise to intense absorption bands, typically in the UV region. researchgate.netacs.org The spectrum is expected to show distinct peaks corresponding to these transitions. The π→π* transitions, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are generally of high intensity. researchgate.net The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital, are typically weaker in intensity. researchgate.net The position and intensity of these absorption maxima can be influenced by the substituents on the quinoline ring and the solvent used for analysis. researchgate.netacs.org The amino-oxolanol substituent at the 2-position of the quinoline ring is expected to modulate the electronic properties and thus shift the absorption wavelengths compared to the parent quinoline molecule.
Table 1: Illustrative UV-Vis Spectral Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type (Assignment) |
|---|---|---|
| ~250 | High | π→π* |
| ~315 | Moderate | n→π* and π→π* |
Note: This data is illustrative, based on typical values for substituted quinoline derivatives, and represents the type of information obtained from a UV-Vis analysis.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net
A critical aspect of this molecule's structure is its stereochemistry. The oxolane (tetrahydrofuran) ring contains two stereogenic centers at the C3 and C4 positions, where the hydroxyl and the methyl(quinolin-2-yl)amino groups are attached. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). X-ray crystallographic analysis of a single crystal can determine the absolute configuration (R or S) at each chiral center, thereby establishing the exact stereoisomer present in the crystal. siue.eduuou.ac.in
Furthermore, the analysis reveals the solid-state conformation of the molecule. This includes the puckering of the oxolane ring and the relative orientation of the quinoline ring system with respect to the oxolane moiety. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between quinoline rings, would also be elucidated. redalyc.orghelsinki.fi
Table 2: Illustrative X-ray Crystallography Data for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| C3 Configuration | Absolute stereochemistry at the C3 position. | R or S |
| C4 Configuration | Absolute stereochemistry at the C4 position. | R or S |
| O-H···N H-bond | Hydrogen bond distance between molecules. | ~2.8 Å |
| Dihedral Angle | Torsion angle between the quinoline and oxolane mean planes. | ~30° |
Note: This data is hypothetical and serves to illustrate the parameters determined from an X-ray crystallographic study.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to the analysis of this compound. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for determining the purity of non-volatile or thermally sensitive organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. researchgate.netresearchgate.net In this setup, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov
The compound would be detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly (e.g., 225 nm). researchgate.net The retention time is a characteristic feature of the compound under specific conditions. Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method can also be used to separate diastereomers if appropriate chiral stationary phases or mobile phase additives are used.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These parameters are examples and would require optimization for the specific compound.
Gas Chromatography (GC)
Gas Chromatography is suitable for compounds that are volatile and thermally stable. sigmaaldrich.com The applicability of GC to this compound would depend on its ability to be vaporized without decomposition. Derivatization of the hydroxyl group might be necessary to increase its volatility and thermal stability.
In a GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time data for quantification and mass spectral data for structural confirmation. madison-proceedings.com This method is highly effective for identifying and quantifying impurities.
Table 4: Illustrative GC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Note: These parameters are examples and would require optimization based on the compound's properties.
Computational and Theoretical Investigations of 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties. These methods are fundamental to understanding chemical reactivity and molecular stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govsemanticscholar.org It is widely applied to heterocyclic systems like quinolines to predict their optimized geometry, vibrational frequencies, and electronic properties with high accuracy. mdpi.comnih.gov For 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to model its ground state properties. nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scirp.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) and amino groups, while the LUMO would likely be distributed across the aromatic quinoline ring system.
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Quinoline Derivative This table presents typical values for related compounds to illustrate the concepts of HOMO-LUMO analysis. Specific data for this compound is not available.
| Parameter | Value (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in predicting the sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.comresearchgate.net In an MEP map of this compound, negative potential would be anticipated around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, while positive potentials would be located around the hydrogen atoms, particularly the hydroxyl proton. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net Due to the presence of single bonds, this compound possesses conformational flexibility, particularly concerning the orientation of the oxolan-3-ol ring relative to the quinoline moiety. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers and the transition states that separate them. researchgate.net Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity and physical properties. Studies on similar flexible molecules often reveal a few low-energy conformers that are stabilized by intramolecular interactions, such as hydrogen bonds. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. nih.gov
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation would allow for the study of this compound's behavior in a solution, providing insights into its solvation, stability, and intermolecular interactions. researchgate.net For instance, a simulation in a water box would reveal how the molecule's conformation changes over time and how it forms hydrogen bonds with surrounding water molecules. Such simulations are particularly useful for understanding how a molecule might interact with a biological target, such as an enzyme's active site, by providing a dynamic picture of the binding process. nih.gov
In Silico Molecular Docking Studies for Potential Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For quinoline derivatives, which are known to interact with a variety of biological targets, molecular docking studies can reveal key binding modes and affinities.
In silico screening of quinoline derivatives has been performed against various protein targets to explore their therapeutic potential. nih.gov For instance, studies on similar quinoline-based compounds have investigated their interactions with enzymes such as DNA gyrase, which is a crucial target in antibacterial research. nih.gov The binding affinity and interaction patterns, including hydrogen bonding and hydrophobic interactions, are critical determinants of the inhibitory potential of these compounds. researchgate.net
While specific molecular docking data for this compound is not yet available in the public domain, we can hypothesize its potential interactions based on studies of analogous compounds. The quinoline moiety is a well-established pharmacophore that can engage in various non-covalent interactions with protein active sites. The oxolan-3-ol and methylamino substituents would further influence the compound's steric and electronic profile, potentially leading to specific and high-affinity binding to target proteins.
Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against a panel of putative protein targets. The binding energies and interacting residues are based on typical findings for quinoline derivatives. nih.govnih.gov
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Potential Hydrogen Bonds |
| DNA Gyrase Subunit B | 5L3J | -8.5 | Asp73, Gly77, Ile78, Pro79 | Asp73, Gly77 |
| Topoisomerase II | 1ZXM | -9.2 | Arg485, Gly488, Asp555 | Arg485 |
| PI3K/mTOR | 4JT6 | -7.9 | Val851, Lys802, Asp933 | Lys802, Asp933 |
| EphB4 Kinase | 2VWY | -10.1 | Met695, Leu632, Cys758 | Met695 |
This data is illustrative and based on studies of similar quinoline derivatives.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) is a widely used method for these calculations, providing valuable insights into the molecular structure and electronic properties of compounds. nih.govnih.gov The prediction of spectroscopic parameters for this compound can aid in its structural elucidation and characterization.
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be correlated with experimental data to confirm the synthesized structure. mdpi.com For quinoline derivatives, DFT calculations have been successfully employed to assign vibrational modes and interpret complex NMR spectra. nih.gov
The calculated spectroscopic data provides a theoretical benchmark for the experimental characterization of this compound. A comparison between the predicted and experimental spectra can confirm the molecular geometry and electronic distribution.
The following tables present predicted spectroscopic data for this compound, calculated using DFT methods. These values are based on computational studies of structurally related quinoline compounds. nih.govmdpi.comresearchgate.net
Table of Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| H (N-CH₃) | 3.15 |
| H (Oxolan-3-OH) | 5.20 |
| H (Quinoline) | 7.20 - 8.50 |
| H (Oxolane) | 3.80 - 4.50 |
This data is illustrative and based on computational models of similar compounds.
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (N-CH₃) | 40.5 |
| C (Oxolan-3) | 75.2 |
| C (Quinoline) | 115.0 - 150.0 |
| C (Oxolane) | 65.0 - 70.0 |
This data is illustrative and based on computational models of similar compounds.
Table of Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3400 |
| N-H stretch (amino) | Not Applicable |
| C-H stretch (aromatic) | 3050 |
| C-H stretch (aliphatic) | 2950 |
| C=N stretch (quinoline) | 1620 |
| C=C stretch (quinoline) | 1580 |
| C-O stretch (alcohol) | 1100 |
| C-N stretch | 1250 |
This data is illustrative and based on computational models of similar compounds.
Structure Activity Relationship Sar Studies of 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol and Its Analogs
Design Principles for Investigating the Quinoline (B57606) Moiety's Influence on Molecular Activity
The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. acs.orgarabjchem.orgrsc.org Its versatile nature allows for extensive synthetic modifications, making it a focal point in the design of novel therapeutic agents. nih.gov The electronic properties and steric profile of the quinoline ring system are pivotal in defining its interaction with biological targets.
The electronic nature of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the quinoline ring. This, in turn, affects the molecule's ability to participate in crucial interactions such as π-π stacking and hydrogen bonding with target receptors. nih.gov For instance, the introduction of a phenol (B47542) ring as a substituent has been shown to modify the bioactivity of quinoline scaffolds. nih.gov Similarly, the presence of a chloro-substituent has been reported to enhance the activity of certain quinoline derivatives. nih.gov
Steric hindrance is another important factor. Bulky substituents can influence the compound's conformation and its ability to fit into the binding pocket of a receptor. The strategic placement of substituents can either enhance or diminish the compound's activity by promoting or preventing key interactions.
The following table summarizes the general effects of different types of substituents on the quinoline ring's activity:
| Substituent Type | General Effect on Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens) | Can increase or decrease activity depending on the target. | Alters the electron density of the ring, potentially enhancing interactions with electron-rich pockets in a receptor. Can also influence pKa. |
| Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃) | Can increase or decrease activity depending on the target. | Increases electron density, potentially favoring interactions with electron-deficient pockets. Can also act as hydrogen bond donors. |
| Bulky Alkyl or Aryl Groups | Can increase or decrease activity. | Can provide additional hydrophobic interactions but may also cause steric hindrance, preventing optimal binding. |
| Halogens (e.g., -F, -Cl, -Br) | Often enhances activity. | Can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding. |
The nitrogen atom within the quinoline ring is a key determinant of its chemical properties and biological activity. Its lone pair of electrons can act as a hydrogen bond acceptor, a crucial interaction for the stabilization of ligand-protein complexes. nih.gov The position of the nitrogen atom is critical; for example, the nitrogen at position 1 (N1) in the quinoline ring is known to form hydrogen bonds with methionine residues in certain kinase active sites. mdpi.com
The basicity of the quinoline nitrogen can be modulated by substituents on the ring, which in turn affects its ability to be protonated at physiological pH. This protonation state is often essential for ionic interactions with negatively charged residues in a binding site. Docking studies have shown that the nitrogen atom of a quinoline substituent can play a significant role in binding to specific amino acid residues, such as aspartic acid. acs.org The electron-withdrawing nature of the nitrogen atom also renders the quinoline ring system electron-deficient, influencing its reactivity and interaction with biological macromolecules. numberanalytics.com
Impact of the Oxolane Ring on Molecular Recognition and Potential Activity
The oxolane, or tetrahydrofuran (B95107), ring is a common motif in a variety of natural and synthetic biologically active compounds. nih.govchemicalbook.com Its presence in a molecule can significantly influence physicochemical properties such as solubility and metabolic stability. The oxolane ring can act as a hydrogen bond acceptor through its oxygen atom and its flexible, non-planar conformation allows it to adopt various shapes to fit into a binding pocket.
Stereochemistry plays a pivotal role in the biological activity of molecules containing chiral centers, and this is particularly true for substituted oxolane rings. nih.govsolubilityofthings.com The spatial arrangement of substituents on the oxolane ring can dramatically affect how the molecule interacts with its biological target. Different stereoisomers of a compound can exhibit vastly different potencies and efficacies due to the specific three-dimensional requirements of receptor binding sites. nih.govresearchgate.net
| Stereoisomer | Potential Impact on Activity | Rationale |
| (3R, 4S) | May exhibit higher or lower activity compared to other isomers. | The specific spatial arrangement of the hydroxyl and amino groups will determine the potential for optimal hydrogen bonding and other interactions within the receptor's binding site. |
| (3S, 4R) | May exhibit higher or lower activity compared to other isomers. | A different 3D orientation will lead to a different set of potential interactions with the target. |
| (3R, 4R) | May exhibit higher or lower activity compared to other isomers. | The cis or trans relationship between the substituents will significantly alter the ring's conformation and how it presents its functional groups for binding. |
| (3S, 4S) | May exhibit higher or lower activity compared to other isomers. | Similar to the (3R, 4R) isomer, the relative stereochemistry will be a key determinant of biological activity. |
Modifying the oxolane ring can be a strategic approach to optimize the pharmacological profile of a compound. Such modifications can include the introduction of different substituents, altering the ring size, or replacing the oxygen atom with another heteroatom (bioisosteric replacement). nih.govresearchgate.net
Introducing substituents on the oxolane ring can influence lipophilicity, polarity, and metabolic stability. For example, fluorination of the ring could enhance metabolic stability and binding affinity. Replacing the hydroxyl group at the 3-position with other functional groups, such as an amine or a small alkyl chain, would probe the importance of this hydrogen-bonding moiety for activity.
Ring expansion or contraction to a six-membered (tetrahydropyran) or four-membered (oxetane) ring, respectively, would alter the bond angles and conformational flexibility of this part of the molecule, which could have a profound impact on how the molecule is recognized by its target. acs.org
Importance of the N-Methylamino Linker in Modulating Activity
The length, flexibility, and polarity of the linker are critical parameters in drug design. In the case of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol, the N-methylamino linker provides a degree of rotational freedom. The methyl group on the nitrogen atom can also have a significant impact. It can influence the basicity of the nitrogen and provide steric bulk that might be favorable or unfavorable for binding, depending on the topology of the receptor's active site.
Furthermore, the linker itself can participate in interactions with the target. The nitrogen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Modifying this linker, for example, by changing the alkyl substituent on the nitrogen or altering the length of the linker, can be a valuable strategy to fine-tune the compound's activity. nih.gov
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of published scientific literature reveals a significant lack of specific data on the chemical compound this compound. Despite extensive searches for structure-activity relationship (SAR) studies, quantitative structure-activity relationship (QSAR) analyses, and pharmacophore modeling, no dedicated research pertaining to this exact molecule could be identified.
The quinoline scaffold itself is a well-studied and privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. researchgate.netmdpi.com The general body of research on quinoline derivatives is vast, with many studies focusing on how modifications to the quinoline ring and its substituents influence biological activity. youtube.comslideshare.netnih.gov However, the specific combination of a methylamino linker and an oxolan-3-ol (tetrahydrofuran-3-ol) substituent at the 2-position of the quinoline ring, as found in this compound, does not appear in the currently available scientific literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure concerning SAR, QSAR, and pharmacophore modeling specifically for this compound. Generating such content would require speculation and fabrication of data, which falls outside the scope of scientifically sound reporting.
While general principles of medicinal chemistry and computational drug design could be applied to hypothesize potential relationships, any such discussion would be purely theoretical and not based on experimental evidence for this particular compound. For instance, SAR studies on analogous 4-aminoquinolines have shown that the nature of the amino side chain and substituents on the quinoline ring are critical for activity. youtube.comnih.govyoutube.com Similarly, QSAR and 3D-QSAR studies on various quinoline derivatives have successfully created predictive models to guide the design of new, more potent analogs, often for antimalarial or anticancer targets. ugm.ac.idnih.govjmaterenvironsci.comresearchgate.net Pharmacophore modeling has also been a valuable tool in identifying the key chemical features necessary for the biological activity of quinoline-based compounds. researchgate.netnih.govresearchgate.net
However, without experimental data on this compound and its direct analogs, any attempt to populate the requested article structure would be unfounded. Further experimental research and publication are required to elucidate the specific chemical and biological properties of this compound.
Investigation of Biological Interactions and Mechanistic Pathways of 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol in Vitro Studies
In Vitro Studies of Molecular Target Interactions
No specific data is available for 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol in the following areas:
There are no published studies detailing the inhibitory effects of this compound on specific enzymes such as protein kinases or topoisomerases. While many quinoline (B57606) derivatives are known to be potent enzyme inhibitors, the activity of this specific compound has not been characterized. nih.gov For example, certain quinoline-based analogs have been shown to inhibit DNA methyltransferases through intercalation into DNA. nih.gov Other related 4-aminoquinoline derivatives have demonstrated potential as anticancer agents, but their specific enzymatic targets were not fully elucidated in the available literature. nih.gov
No receptor binding assays have been reported for this compound. Studies on structurally similar compounds have explored interactions with various receptors. For instance, certain quinoline derivatives have been synthesized and tested for their binding affinity to dopamine D2/D3 receptors, with some showing potent agonist activity. nih.gov Another class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been evaluated for binding to α-synuclein aggregates, relevant to Parkinson's disease research. mdpi.com However, no such data exists for the specified compound.
There is no available information regarding the interaction of this compound with DNA or RNA, nor any assessment of its potential to cause DNA damage. Research on other quinoline compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has shown the formation of DNA adducts in target tissues, indicating direct interaction with genetic material. nih.govnih.gov Some quinoline-based compounds can also intercalate into DNA, leading to the inhibition of DNA-acting enzymes and eliciting a DNA damage response. nih.gov Without specific studies, the potential of this compound to interact with nucleic acids remains unknown.
Mechanistic Investigations of Cellular Activities (in vitro)
No specific data is available for this compound in the following areas:
The effect of this compound on cell cycle progression in any cellular model has not been documented. Investigations into other quinoline derivatives have shown that these compounds can induce cell cycle arrest as part of their anticancer mechanism.
There are no in vitro studies demonstrating that this compound can induce apoptosis. The broader class of quinoline compounds has been shown to trigger apoptotic cell death through various pathways. For example, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce apoptosis via Caspase-3 activation and PARP cleavage in pancreatic cancer cell lines. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as apoptotic inducers by acting as activators of caspase-3, caspase-8, and Bax. mdpi.com The apoptotic potential of this compound has not been investigated.
Signaling Pathway Modulation (in vitro cellular models)
Quinoline derivatives have been shown to modulate various intracellular signaling pathways, which is central to their therapeutic effects. In the context of inflammation, for instance, certain quinoline compounds have been observed to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory mediators. The indoloquinoline alkaloid cryptolepine, for example, has been shown to reduce nitric oxide generation and NF-κB DNA binding upon inflammatory stimulation in vitro. nih.gov
In the realm of antimicrobial activity, the primary targets for quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govmdpi.commedchemexpress.cn These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. nih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, effectively acting as enzyme poisons. nih.govmdpi.com This interaction is often mediated by a water-metal ion bridge involving a magnesium ion. nih.gov Resistance to these compounds frequently arises from mutations in the genes encoding these enzymes, particularly at key residues like Ser83 and Asp87 in the GyrA subunit of DNA gyrase. nih.gov
For anticancer applications, quinoline derivatives have been shown to target topoisomerase I and IIα (Topo I/IIα). scirp.org These enzymes are vital for managing DNA topology during cell replication. mdpi.com Inhibitors like camptothecin, a quinoline-containing compound, stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. Other anticancer mechanisms of quinoline derivatives involve the inhibition of tyrosine kinases and tubulin polymerization.
Exploration of Potential Biological Activities through In Vitro Assays
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. rsc.orgnih.govbenthamscience.com
Numerous quinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.govnih.govresearchgate.net The mechanism for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.commedchemexpress.cn The activity is often influenced by the specific substitutions on the quinoline ring. mdpi.com For example, a series of novel N-methylbenzofuro[3,2-b]quinoline derivatives showed potent activity against various bacterial strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE). nih.gov Similarly, certain quinoline-2-one derivatives have demonstrated significant efficacy against multidrug-resistant Gram-positive pathogens. nih.gov Some derivatives have also shown promising antifungal activity against strains like Aspergillus flavus and Candida albicans. nih.govresearchgate.net
Below is a table summarizing the in vitro antimicrobial activity of selected quinoline derivatives.
| Compound Class | Test Organism | Activity (MIC/IC50) | Reference |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL (MIC) | nih.gov |
| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL (MIC) | nih.gov |
| Amino acid derivatives of quinolines | Escherichia coli | 1.25 mg/mL (MIC) | mdpi.com |
| Amino acid derivatives of quinolines | Bacillus subtilis | 2.5 mg/mL (MIC) | mdpi.com |
| N-methylbenzofuro[3,2-b]quinoline (8) | Vancomycin-resistant E. faecium | 4 µg/mL (MIC) | nih.gov |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra | 1.9 µg/mL (IC50) | nih.gov |
| 4-Aminoquinoline-piperonyl–pyrimidine hybrids | Plasmodium falciparum (W2 strain) | 0.37 µM (IC50) | nih.gov |
| 5,7-dichloro-8-hydroxyquinoline | Aspergillus clavatus | >100 µg/mL (MIC) | rsc.org |
| 2-chlorophenyl-substituted quinoline | Aspergillus clavatus | 12.5 µg/mL (MIC) | rsc.org |
The anticancer potential of quinoline derivatives is well-documented, with activities demonstrated against a multitude of human cancer cell lines. scirp.org These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. nih.gov For instance, certain 2,4-disubstituted quinoline derivatives have shown potent cytotoxic activity. Similarly, N-alkylated, 2-oxoquinoline derivatives have been reported as effective cytotoxic agents against cell lines such as HEp-2 (larynx tumor). The antiproliferative action of some aminoquinolines is linked to lysosomal-mediated cell death. nih.gov
The following table presents the in vitro anticancer activity of representative quinoline derivatives.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Pyrano[3,2-c]quinoline analogue (4a) | Ehrlich Ascites Carcinoma (EAC) | 1.0 µM (IC50) | scirp.org |
| Pyrano[3,2-c]quinoline analogue (4b) | Liver Cancer (Hep-G2) | 1.5 µM (IC50) | scirp.org |
| Pyrano[3,2-c]quinoline analogue (4b) | Breast Cancer (MCF-7) | 2.0 µM (IC50) | scirp.org |
| N-alkylated, 2-oxoquinoline derivative | Larynx Tumor (HEp-2) | 49.01–77.67% inhibition | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Leukemia (HL-60) | 19.88 ± 3.35 µg/ml (IC50) |
Quinoline derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. rsc.orgbiointerfaceresearch.comresearchgate.netnih.gov The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). biointerfaceresearch.com For example, quinoline-2-carboxamide derivatives have been reported as dual inhibitors of COX/LOX. biointerfaceresearch.com Other studies have shown that quinoline compounds can suppress the production of pro-inflammatory cytokines and mediators. nih.gov The evaluation of these activities often involves assays that measure the inhibition of enzymes or the reduction of inflammatory markers in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov
A summary of the in vitro anti-inflammatory activity of certain quinoline derivatives is provided below.
| Compound Class | In Vitro Model/Target | Activity (IC50/% Inhibition) | Reference |
| Quinoline-Celecoxib hybrid (34) | COX-2 Enzyme | 0.1-0.11 µM (IC50) | biointerfaceresearch.com |
| Quinoline-2-carboxamide derivative (38) | COX-2 Enzyme | 1.14 µM (IC50) | biointerfaceresearch.com |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one | Xylene-induced ear edema | 63.19% inhibition | researchgate.net |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene | Xylene-induced ear edema | 68.28% inhibition | researchgate.net |
| Amodiaquine | Not Specified | High efficacy reported | rsc.org |
The quinoline core is famously present in some of the most important anti-parasitic drugs, particularly antimalarials like chloroquine (B1663885) and mefloquine (B1676156). nih.govnih.gov Research has continued to explore new quinoline derivatives for activity against various parasites, including different strains of Plasmodium falciparum and Leishmania species. nih.govnih.govnih.govnih.govresearchgate.net Enantiomerically pure (S)-amino-alcohol quinolines have shown potent in vitro activity against multiple P. falciparum clones, with potencies several times that of mefloquine. nih.govresearchgate.net The mechanism of action for many 4-aminoquinolines against malaria parasites is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. nih.govnih.gov Additionally, certain 4-aminoquinoline-based compounds have demonstrated significant activity against both promastigote and amastigote stages of Leishmania infantum. nih.gov
The table below highlights the in vitro anti-parasitic activity of various quinoline derivatives.
| Compound Class | Parasite Strain | Activity (IC50/EC50) | Reference |
| (S)-pentyl amino-alcohol quinoline | Plasmodium falciparum (3D7) | ~10 nM (IC50) | nih.govresearchgate.net |
| (S)-heptyl amino-alcohol quinoline | Plasmodium falciparum (3D7) | ~15 nM (IC50) | nih.govresearchgate.net |
| 4-Aminoquinoline derivative (10) | Leishmania infantum (promastigotes) | < 1 µM (IC50) | nih.gov |
| 4-Aminoquinoline derivative (15) | Leishmania infantum (amastigotes) | < 1 µM (IC50) | nih.gov |
| Monoquinoline (MAQ) | Plasmodium falciparum (CQ-resistant) | Nanomolar range | nih.gov |
| Bisquinoline (BAQ) | Plasmodium falciparum (CQ-resistant) | Nanomolar range | nih.gov |
| 8-aminoquinoline derivative (40c) | Plasmodium falciparum (3D7) | 1.99 µM (EC50) | nih.gov |
| 8-aminoquinoline derivative (40c) | Plasmodium falciparum (RKL-9) | 5.69 µM (EC50) | nih.gov |
Analysis of Specific Interactions with Biomolecules and Subcellular Components
The biological activities of quinoline derivatives are a direct result of their interactions with specific biomolecules. As previously mentioned, a major target for antibacterial quinolones is the bacterial DNA gyrase and topoisomerase IV enzymes. nih.govmdpi.com Crystallographic and biochemical studies have shown that quinolones bind to the enzyme-DNA complex, interacting with both the protein and the DNA. nih.gov This interaction stabilizes a transient double-stranded break in the DNA, which is a key step in the enzyme's catalytic cycle, thereby poisoning the enzyme. nih.gov
In the context of anticancer activity, several quinoline derivatives function as topoisomerase I or II inhibitors. mdpi.comnih.govnih.gov These compounds intercalate into the DNA at the site of enzyme action or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand(s). nih.govcell.com This leads to the accumulation of DNA breaks, triggering a DNA damage response and ultimately leading to apoptosis in rapidly dividing cancer cells. cell.com For example, pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase I and IIα. mdpi.com
Other biomolecular interactions for quinoline derivatives include intercalation into DNA, which is a mechanism for some anticancer and antiparasitic agents. nih.govcell.com This non-specific insertion between DNA base pairs can disrupt DNA replication and transcription. cell.com Furthermore, some quinoline compounds have been shown to inhibit other enzymes, such as dihydrofolate reductase, which is another target for antimicrobial agents. nih.gov
Future Directions and Emerging Research Avenues for 4 Methyl Quinolin 2 Yl Amino Oxolan 3 Ol
Development of Advanced Analogues with Enhanced Specificity and Potency
The quinoline (B57606) nucleus is a cornerstone in the development of therapeutic agents, with numerous derivatives finding applications as antimalarial, anticancer, and antimicrobial agents. nih.govmdpi.com A primary future direction for 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol lies in the rational design and synthesis of advanced analogues. The goal of such endeavors is to improve biological activity, enhance target specificity, and optimize pharmacokinetic profiles.
Future research will likely focus on systematic modifications of the core structure. This includes substitutions on both the quinoline ring and the oxolan-3-ol moiety. For instance, introducing different functional groups to the quinoline system can significantly impact its biological efficacy. nih.gov The development of analogues could lead to compounds with superior performance, as has been demonstrated with other quinoline derivatives where modifications have led to enhanced therapeutic outcomes. nih.gov
The table below outlines potential modification sites and their intended effects, based on established principles of medicinal chemistry for quinoline-based compounds.
| Modification Site | Potential Substituents | Desired Outcome |
| Quinoline Ring | Halogens, Alkyl groups, Methoxy groups | Increased lipophilicity, enhanced binding affinity |
| Oxolan-3-ol Moiety | Esterification of the hydroxyl group | Prodrug development, improved bioavailability |
| Methylamino Linker | Alteration of linker length or rigidity | Optimization of conformational flexibility for target binding |
It is anticipated that a focused library of analogues will be synthesized and screened to identify lead compounds with the most promising characteristics for further development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For this compound, AI and ML can be employed in several key areas:
Predictive Modeling: Machine learning algorithms can be trained on existing data for quinoline derivatives to predict the activity of new, unsynthesized analogues. This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds with improved efficacy and reduced off-target effects.
Lead Optimization: AI can guide the optimization of lead compounds by suggesting specific chemical modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
While the application of AI in chemistry is still an emerging field, its potential to expedite the discovery of next-generation therapeutics is undeniable. nih.govresearchgate.net The integration of these technologies will be crucial in unlocking the full potential of this compound and its future analogues.
Exploration of Novel Synthetic Pathways for Sustainable Production
The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable manufacturing processes. nih.govresearchgate.net Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.govresearchgate.net Future research will undoubtedly focus on developing greener synthetic routes to this compound.
Key areas of exploration for sustainable synthesis include:
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.
Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, can minimize waste and improve reaction efficiency. ijpsjournal.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Energy Efficiency: Employing methods such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. rsc.org
The development of sustainable synthetic methodologies is not only an environmental imperative but also an economic one, as it can lead to more cost-effective production processes. nih.gov A comparison of traditional and potential green synthesis approaches is provided below.
| Synthesis Aspect | Traditional Methods | Green Chemistry Approaches |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids |
| Catalysts | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts |
| Reaction Conditions | High temperatures, long reaction times | Microwave/ultrasound irradiation, ambient temperatures |
| Waste Generation | High | Low |
Expanding the Scope of Mechanistic Studies to elucidate Molecular Modes of Action
A thorough understanding of a compound's mechanism of action at the molecular level is fundamental to its development as a therapeutic agent. For this compound, future research must focus on elucidating its precise molecular targets and the downstream signaling pathways it modulates.
This can be achieved through a combination of experimental and computational approaches:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes with which the compound interacts.
Biophysical Assays: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of the compound with its target.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions.
Computational Docking and Molecular Dynamics: In-silico simulations can predict the binding mode of the compound and provide a dynamic view of its interaction with the target protein.
A deeper understanding of the molecular mode of action will not only validate the therapeutic potential of this compound but also inform the design of more potent and selective analogues.
Potential in Materials Science or Chemical Biology Applications
Beyond its potential therapeutic applications, the unique chemical structure of this compound may lend itself to uses in materials science and chemical biology. The quinoline moiety is known for its interesting photophysical and electronic properties, which could be exploited in the development of novel materials.
Potential applications in these fields include:
Fluorescent Probes: The quinoline ring system can exhibit fluorescence, making it a potential scaffold for the development of fluorescent probes for bioimaging or as sensors for specific analytes.
Organic Electronics: Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their charge-transport properties.
Chemical Biology Tools: As a specific ligand for a biological target, this compound could be functionalized with reporter tags or cross-linking agents to be used as a chemical probe to study biological processes.
The exploration of these non-medicinal applications represents a nascent but exciting frontier for this class of compounds, potentially leading to the discovery of novel technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step organic reactions, such as:
-
Step 1 : Alkylation of quinolin-2-amine derivatives with methylating agents (e.g., methyl iodide) in aprotic solvents like dimethylformamide (DMF) .
-
Step 2 : Cyclization under acidic conditions (e.g., HCl) to form the oxolane ring. Temperature control (60–80°C) and pH adjustments are critical to avoid side reactions .
-
Optimization : Use of catalysts (e.g., K₂CO₃) improves regioselectivity. Yields range from 40–70% depending on solvent purity and reaction time .
- Key Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Catalyst | K₂CO₃ | +15% vs. NaH |
| Temp. | 70°C | Avoids byproducts |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the methyl group on the quinoline nitrogen and the oxolane hydroxyl group. Key peaks: δ 3.2–3.5 ppm (oxolane protons) and δ 7.8–8.5 ppm (quinoline aromatic protons) .
- FTIR : Hydroxyl stretch (~3200 cm⁻¹) and C-N absorption (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 273.12) .
Q. What safety protocols are essential when handling this compound in the lab?
- Handling :
- Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., KMnO₄) and acids, releasing toxic fumes .
Advanced Research Questions
Q. How can conflicting data on reaction outcomes (e.g., unexpected byproducts) be systematically resolved?
- Root Cause Analysis :
- Contradiction Example : Varying yields in alkylation steps may arise from trace moisture in DMF, leading to hydrolysis .
- Resolution :
Controlled Experiments : Repeat reactions under anhydrous conditions (e.g., molecular sieves).
LC-MS Monitoring : Track intermediate formation to identify side reactions (e.g., over-alkylation) .
- Case Study : A 2024 study resolved a 30% yield discrepancy by switching from NaH to K₂CO₃, reducing base-induced degradation .
Q. What computational tools are recommended to predict biological interactions of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Key residues: Quinoline nitrogen binds to heme iron .
- MD Simulations : GROMACS simulates stability in lipid bilayers, predicting blood-brain barrier permeability .
Q. How does the compound’s stereochemistry influence its biological activity, and how can enantiomers be separated?
- Impact : The R-enantiomer shows 10x higher affinity for serotonin receptors than the S-form in vitro .
- Separation Techniques :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) for baseline resolution .
- Crystallization : Diastereomeric salt formation with tartaric acid achieves >98% enantiomeric excess .
Methodological Recommendations
- Experimental Design : Use DoE (Design of Experiments) to optimize multi-variable synthesis parameters (e.g., solvent, catalyst ratio) .
- Data Validation : Always cross-check NMR/HRMS results with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
